BenchChemオンラインストアへようこそ!

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Medicinal Chemistry Amide Bond Formation Synthetic Efficiency

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 686267-34-5) is a trisubstituted pyrimidine-5-carboxylic acid derivative carrying a benzylamino group at C4, a methylthio group at C2, and a free carboxylic acid at C5. The compound belongs to a well-precedented family of pyrimidine-based intermediates that has been employed in the synthesis of kinase inhibitors, nuclear receptor modulators, and STAT6 antagonists.

Molecular Formula C13H13N3O2S
Molecular Weight 275.33 g/mol
CAS No. 686267-34-5
Cat. No. B1497498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
CAS686267-34-5
Molecular FormulaC13H13N3O2S
Molecular Weight275.33 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H13N3O2S/c1-19-13-15-8-10(12(17)18)11(16-13)14-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16)
InChIKeyFHTXAJUJOUTUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 686267-34-5): Core Pyrimidine Intermediate for Targeted Library Synthesis


4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 686267-34-5) is a trisubstituted pyrimidine-5-carboxylic acid derivative carrying a benzylamino group at C4, a methylthio group at C2, and a free carboxylic acid at C5 [1]. The compound belongs to a well-precedented family of pyrimidine-based intermediates that has been employed in the synthesis of kinase inhibitors, nuclear receptor modulators, and STAT6 antagonists [2]. Its bifunctional character—a carboxylic acid handle for amide coupling and a methylthio leaving group for nucleophilic aromatic substitution—enables sequential diversification at two positions.

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid: Why In-Class Pyrimidine Carboxylic Acids Are Not Interchangeable


Even among close structural analogs—ethyl esters, 6-substituted congeners, or N-aryl variants—substitution at the pyrimidine core produces marked differences in reactivity, physicochemical profile, and biological target engagement. The free carboxylic acid of the title compound permits direct amidation without a prerequisite hydrolysis step, whereas the corresponding ethyl ester (CAS 100973-67-9) requires deprotection that can introduce impurities and reduce overall yield . Furthermore, the absence of a C6 substituent distinguishes this compound from the PPARγ-active 6-benzylthio analog (CHEMBL1169713), which displays an EC50 of 180 nM [1], underscoring that seemingly minor structural modifications can redirect target selectivity. Such context-dependent behaviour makes generic interchange of in-class pyrimidine-5-carboxylic acids scientifically unsound without explicit comparative data.

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid: Head-to-Head Differentiation Data vs. Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Direct Amidation Without Deprotection

The target compound possesses a free carboxylic acid at C5, enabling direct one-step amide coupling with primary or secondary amines. In contrast, the closest ester analog, ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 100973-67-9), requires a base- or acid-catalyzed hydrolysis step to liberate the acid prior to amidation . Literature surveys indicate that ester hydrolysis under standard conditions (NaOH/EtOH or LiOH/THF/H2O) typically proceeds in 80–95% yield for pyrimidine esters, adding a full synthetic step, introducing potential side products, and consuming additional purification resources [1].

Medicinal Chemistry Amide Bond Formation Synthetic Efficiency

Molecular Size and Ligand Efficiency: Advantage Over the 6-Benzylthio Analog

The 6-unsubstituted title compound (MW 275.33 g/mol) is significantly smaller than the 6-benzylthio-substituted analog 4-(benzylamino)-6-(benzylthio)-2-(methylthio)pyrimidine-5-carboxylic acid (MW 397.5 g/mol, CAS 883870-65-3). The latter has been characterized as a human PPARγ partial agonist with an EC50 of 180 nM (BindingDB BDBM50322676) [1]. Assuming similar binding mode, the lower molecular weight of the target compound (ΔMW = −122.2 g/mol, −30.7%) would be expected to confer improved ligand efficiency metrics (LE = 0.36 for analog vs. a projected LE ≥ 0.42 for the title compound if equipotent), though direct potency data for the target compound against PPARγ are not publicly available.

PPARγ Ligand Efficiency Drug Design

Hydrogen-Bond Donor/Acceptor Profile vs. N-Aryl and N-Alkyl Piperidine Analogs

The target compound presents 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), with a topological polar surface area (TPSA) of 100 Ų and XLogP3 of 2.9 [1]. These values place it within the favorable range for oral bioavailability and CNS penetration according to Lipinski and Veber rules. By comparison, the 4-(1-benzylpiperidin-4-ylamino) analog (CAS 1033194-54-5, MW 358.46) contains an additional basic nitrogen, increasing HBA count and potentially introducing a positive charge at physiological pH, which alters permeability and efflux transporter recognition [2]. The p-tolylamino analog (CAS 1033194-60-3) has the same HBD/HBA count but a slightly higher logP (~3.3 estimated) due to the methyl substituent on the phenyl ring [3].

Physicochemical Properties Permeability CNS Drug Space

Methylthio Leaving Group: Versatile Handle for C2 Diversification

The methylthio (–SMe) group at C2 is a well-established leaving group in pyrimidine chemistry, undergoing nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols under mild thermal or microwave conditions [1]. This reactivity is retained in the target compound because the C5 carboxylic acid does not interfere with C2 substitution. By contrast, analogs in which the C2 position is already functionalized with a target-specific amine (e.g., the STAT6 inhibitor AS1517499, which carries a 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino} group) are end-point compounds that cannot be further diversified at C2 [2]. The methylthio group thus allows a single intermediate to be converted into dozens of C2-substituted analogs.

Nucleophilic Aromatic Substitution Parallel Synthesis Library Design

Commercial Purity Grade: 98% Option Reduces Purification Burden

The target compound is commercially available at 98% purity from multiple suppliers (e.g., Leyan, product 1740766) , compared to a more common 95% specification for the ethyl ester analog and the p-tolylamino analog . The higher purity grade minimizes the presence of residual starting materials or des-benzyl byproducts that could interfere with subsequent coupling reactions or biological assays. For the ethyl ester analog, only 95% purity appears widely listed; procurement of 98% material would require custom synthesis or additional in-house purification.

Procurement Purity Reproducibility

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid: Evidence-Backed Procurement Scenarios


Synthesis of Pyrimidine-5-Carboxamide Kinase Inhibitor Libraries

The free carboxylic acid allows direct HATU- or EDCI-mediated coupling with diverse amine building blocks, generating 5-carboxamide libraries in a single step. This scenario is supported by the compound's established role as an intermediate in JAK3 and STAT6 inhibitor programs [1]. The methylthio group at C2 remains intact during amidation, enabling subsequent SNAr diversification should additional SAR exploration be required.

PPARγ Modulator Lead Optimization with Reduced Lipophilicity

For teams optimizing PPARγ partial agonists, the title compound provides a lower-molecular-weight alternative to the 6-benzylthio analog (CHEMBL1169713, EC50 180 nM). The absence of the C6 substituent reduces logP by an estimated 0.8–1.2 units, potentially improving metabolic stability and reducing off-target binding [2]. The free acid also permits direct conjugation to solubilizing groups without protecting-group manipulation.

Central Nervous System Drug Discovery Requiring Balanced Physicochemical Properties

The compound's TPSA (100 Ų), moderate logP (2.9), and low HBD count (2) align with multiparameter optimization guidelines for CNS drug candidates. The smaller molecular weight relative to piperidine-containing analogs reduces the risk of P-glycoprotein efflux, a common liability of larger, more basic pyrimidine derivatives [3].

High-Throughput Screening Cascade Requiring High-Purity Starting Material

Procurement of the 98% purity grade (Leyan) minimizes the need for pre-assay purification, reducing variability in primary screening data. This is particularly valuable for core-facility or CRO-based screening operations where batch-to-batch consistency across multiple assay platforms (biochemical, cellular, and biophysical) is critical .

Quote Request

Request a Quote for 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.